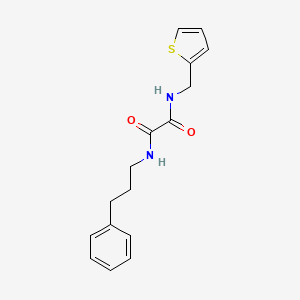
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as TPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPOP is a white solid with a molecular formula of C20H20N2O2S and a molecular weight of 360.45 g/mol.
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Coupling Reactions
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives are utilized in copper-catalyzed coupling reactions, specifically in Goldberg amidation processes. This application involves the effective catalysis of coupling reactions between (hetero)aryl chlorides and amides, which were previously challenging to perform efficiently using Cu-catalysis. The catalytic system shows versatility toward various functionalized (hetero)aryl chlorides and a wide array of aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, the system facilitates the arylation of lactams and oxazolidinones, highlighting its broad utility in synthesizing complex molecules (Subhadip De, Junli Yin, & D. Ma, 2017).
Ligand Identification for Copper-Catalyzed C−O Couplings
Through high-throughput screening from a pharmaceutical compound library, N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide was identified as a generally effective ligand for copper‐catalyzed C−O cross-couplings. This discovery expands the toolbox for synthesizing biarylethers and phenols under mild conditions, demonstrating the potential of leveraging molecular diversity in pharmaceutical libraries for discovering new catalytic agents (V. Chan et al., 2019).
Material Science and Polymer Studies
The compound and its derivatives find applications in material science, particularly in the crystallization behavior of polymers. For example, the effect of thermal history and shear flow on the crystallization behavior of poly(l-lactic acid) (PLLA) when using soluble-type nucleators like oxalamide derivatives has been studied. Such investigations reveal that pre-dissolution and shear treatments of these nucleators in the PLLA matrix significantly enhance crystallization rates, offering insights into processing conditions for advanced materials (Tianfeng Shen et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(16(20)18-12-14-9-5-11-21-14)17-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRIFRQSODBZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

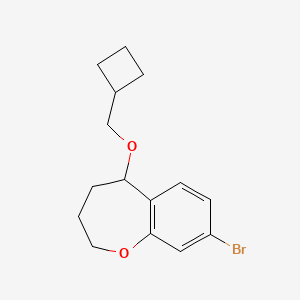

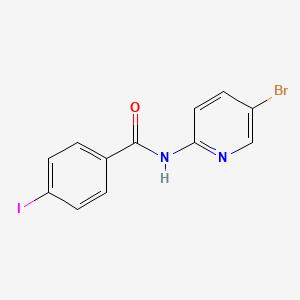
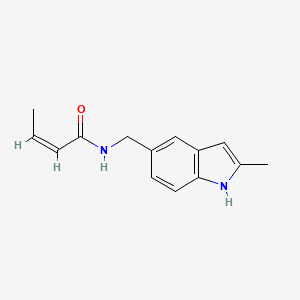
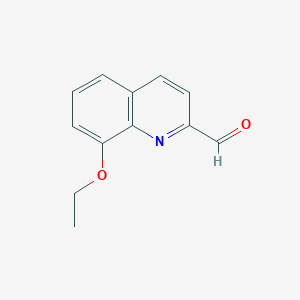
![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)
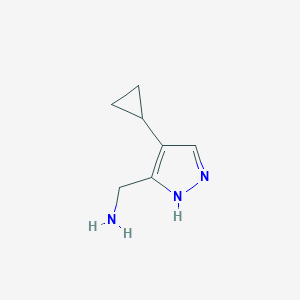
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)
![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2417846.png)
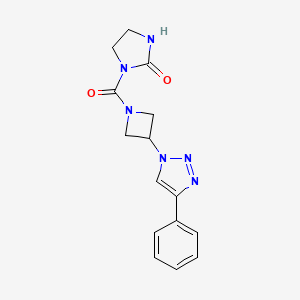

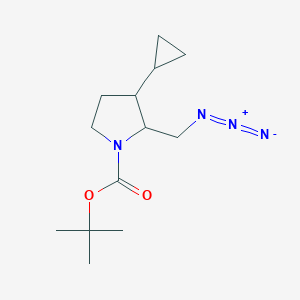
![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)